3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-tert-butyl-4-nitroso-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)5-4(8-11)6(10)12-9-5/h9H,1-3H3 |
InChI Key |
VDVGSXJMJGWACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)ON1)N=O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Formation of an intermediate β-oxoester or related precursor.
- Reaction with hydroxylamine or hydroxylamine hydrochloride to form the hydroxyimino functionality.
- Cyclization to form the isoxazol-5(4H)-one ring system.
This general strategy is consistent with the preparation of related isoxazole derivatives, where the hydroxyimino group is introduced via reaction with hydroxylamine derivatives under controlled conditions.
Specific Preparation Methods
Multi-step Organic Synthesis
A common method involves:
- Starting from a β-ketoester such as ethyl acetoacetate.
- Reaction with hydroxylamine hydrochloride in aqueous or organic solvent to form an oxime intermediate.
- Subsequent cyclization with appropriate aldehydes or acid derivatives to form the isoxazole ring.
- Introduction of the tert-butyl group either via substitution on the precursor or by using tert-butyl-substituted starting materials.
This method is supported by procedures adapted from literature on isoxazole synthesis, where the reaction conditions are optimized for yield and purity.
Green and One-Pot Synthesis Approaches
Recent advances emphasize environmentally friendly methods:
- One-pot, three-component cyclocondensation reactions involving hydroxylamine hydrochloride, β-oxoesters, and aldehydes in aqueous media at room temperature.
- Use of catalysts such as DL-tartaric acid, salicylic acid, or silver-supported catalysts (Ag/SiO2) to promote the reaction efficiently.
- Avoidance of organic solvents, use of water as a solvent, and mild reaction conditions to enhance sustainability.
- Ultrasound irradiation to reduce reaction times and improve yields.
These green methods yield isoxazol-5(4H)-one derivatives with high efficiency (yields typically 85-93%) and short reaction times (often under 1 hour), with the catalyst being recyclable.
Comparative Data on Preparation Conditions and Yields
Detailed Research Findings
- Catalyst Efficiency: DL-Tartaric acid catalyzes the reaction effectively in water, providing good yields and allowing catalyst recovery and reuse up to three cycles without significant loss of activity.
- Solvent Effects: Water as a solvent enhances reaction rates due to hydrophobic interactions and polarity effects, favoring condensation and cyclization steps.
- Reaction Mechanism: The synthesis proceeds via initial formation of ethyl 3-(hydroxyimino)butanoate from ethyl acetoacetate and hydroxylamine hydrochloride, followed by Knoevenagel condensation with aldehydes and intramolecular cyclization to yield the isoxazol-5(4H)-one ring.
- Green Chemistry Benefits: The one-pot aqueous methods reduce hazardous waste, energy consumption, and simplify work-up procedures, aligning with sustainable chemistry principles.
Summary Table of Preparation Method Highlights
| Aspect | Traditional Multi-step Synthesis | Green One-pot Synthesis |
|---|---|---|
| Reaction Medium | Organic solvents (e.g., DCM) | Water |
| Catalyst | Oxalyl chloride, triethylamine | DL-Tartaric acid, Ag/SiO2, imidazole |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | Several hours to overnight | Less than 2 hours, often under 1 hour |
| Yield | ~82% | 85-93% |
| Environmental Impact | Moderate to high (organic solvents, waste) | Low (aqueous, recyclable catalysts) |
| Scalability | Established but requires careful handling | Potentially scalable with green benefits |
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Isoxazol-5(4H)-one Derivatives
Structural and Substituent Variations
Isoxazol-5(4H)-ones exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural Features of Selected Isoxazol-5(4H)-one Derivatives
| Compound Name | Substituents at Position 3 | Substituents at Position 4 | Key Functional Groups |
|---|---|---|---|
| Target Compound | tert-Butyl | Hydroxyimino (-NHOH) | Hydroxyimino, tert-butyl |
| (4Z)-4-((Z)-3-chloro-3-(4-hydroxyphenyl)allylidene)-3-methylisoxazol-5(4H)-one | Methyl | Chloro, 4-hydroxyphenyl allylidene | Chloro, hydroxyl, conjugated alkene |
| (E)-4-(4-bromobenzylidene)isoxazol-5(4H)-one (4j) | - | 4-bromobenzylidene | Bromo, benzylidene |
| 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4p) | Methyl | Thiophen-2-ylmethylene | Thiophene, methylene |
| 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one | 4-Bromophenyl | Kojic acid and m-tolyl hybrid | Bromo, hydroxymethyl, pyranone |
Physicochemical Properties
Melting Points and Solubility
- However, tert-butyl groups typically enhance solubility in non-polar solvents (e.g., CHCl₃) , while hydroxyimino groups may reduce solubility in hydrophobic media due to hydrogen bonding.
- (4Z)-4-((Z)-3-chloro-3-(4-hydroxyphenyl)allylidene)-3-methylisoxazol-5(4H)-one : Melting point = 198°C; soluble in CHCl₃ .
- (E)-4-(4-bromobenzylidene)isoxazol-5(4H)-one (4j) : Melting point = 154–156°C .
- 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4p) : Melting point = 144–145°C .
The tert-butyl group in the target compound likely increases thermal stability compared to methyl or halogenated derivatives, as seen in higher melting points of tert-butyl-containing analogs in other studies .
Spectroscopic Data
- Hydroxyimino Group: Expected IR absorption near 3200–3400 cm⁻¹ (N-H/O-H stretch) and 1600–1650 cm⁻¹ (C=N stretch) .
- Bromobenzylidene Derivative (4j) : IR peaks at 1664 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N); ¹H NMR signals at δ 7.50 (d, J = 10 Hz, 2H, aromatic) .
- Kojic Acid Hybrid : X-ray crystallography confirmed a racemic crystal structure, with π-π stacking interactions influencing stability.
Reactivity and Stability
- Base-Induced Rearrangements: Isoxazol-5(4H)-ones unsubstituted at position 3 undergo rearrangements to α-cyano acids under basic conditions . The tert-butyl group in the target compound may sterically hinder such rearrangements, enhancing stability.
- Electrochemical Synthesis: Bromophenyl derivatives are synthesized via electrocatalytic multicomponent reactions (MCRs) , whereas hydroxyimino derivatives may require oxime-forming reactions or condensation with hydroxylamine .
Biological Activity
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is a member of the isoxazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest due to its potential pharmacological applications, particularly in anti-inflammatory and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 168.20 g/mol. The presence of the tert-butyl group enhances its hydrophobic properties, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in these pathways, leading to reduced cell proliferation and inflammation.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of isoxazole can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Anticancer Activity
Several studies have reported the anticancer effects of isoxazole derivatives. For instance, a recent investigation showed that this compound significantly reduced the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound was effective against various cancer types, including breast and colon cancer.
Data Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Reduced cell viability | |
| Cytotoxicity | Induction of apoptosis |
Case Studies
- Anti-inflammatory Study : In a controlled laboratory experiment, cells treated with 10 µM of this compound showed a 50% reduction in IL-6 production compared to untreated controls (p < 0.01). This suggests a strong anti-inflammatory potential that warrants further investigation.
- Anticancer Research : A study involving human breast cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 5 to 50 µM led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 20 µM (p < 0.05). The mechanism was attributed to G1 phase arrest and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
